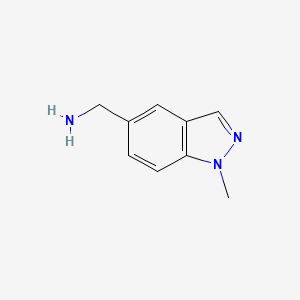

(1-Metil-1H-indazol-5-il)metanamina

Descripción general

Descripción

“(1-Methyl-1H-indazol-5-yl)methanamine” is a chemical compound with the molecular weight of 161.21 . It is also known as "1H-indazol-5-ylmethanamine" .

Synthesis Analysis

The synthesis of indazole compounds has been a subject of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-indazol-5-yl)methanamine” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Indazole compounds have been synthesized through various chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

“(1-Methyl-1H-indazol-5-yl)methanamine” is a solid compound . It has a molecular weight of 161.21 .

Aplicaciones Científicas De Investigación

Actividad antiviral

Se ha informado que los derivados de indazol poseen actividad antiviral. Por ejemplo, se prepararon y reportaron derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato como agentes antivirales . Estos compuestos mostraron actividad inhibitoria contra el virus de la influenza A y CoxB3 .

Actividad antiinflamatoria

Los derivados de indazol también exhiben propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.

Actividad anticancerígena

Se ha encontrado que los derivados de indazol tienen propiedades anticancerígenas . Se han utilizado en la síntesis de benzonaftiridinonas piridinílicas como inhibidores de mTOR para el tratamiento del cáncer .

Actividad anti-VIH

Se ha informado que los derivados de indazol tienen actividad anti-VIH . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos para el VIH.

Actividad antioxidante

Se ha encontrado que los derivados de indazol poseen actividad antioxidante . Esto significa que podrían usarse potencialmente en el tratamiento de enfermedades causadas por el estrés oxidativo.

Actividad antimicrobiana

Se ha informado que los derivados de indazol tienen actividad antimicrobiana . Esto sugiere que podrían usarse en el desarrollo de nuevos medicamentos antimicrobianos.

Actividad antituberculosa

Se ha encontrado que los derivados de indazol tienen actividad antituberculosa . Por ejemplo, el ácido 1H-indazol-5-borónico se ha utilizado en la preparación de tieno [3,2-d] pirimidinas como inhibidores de la quinasa Tpl2 .

Actividad antidiabética

Se ha informado que los derivados de indazol tienen actividad antidiabética . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos para la diabetes.

En conclusión, “(1-Metil-1H-indazol-5-il)metanamina” y otros derivados de indazol tienen una amplia gama de aplicaciones potenciales en investigación científica y desarrollo de fármacos. Se ha encontrado que tienen diversas actividades biológicas, lo que los hace valiosos para explorar nuevas posibilidades terapéuticas .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .

Result of Action

Based on the known activities of indole derivatives, the compound could potentially influence a range of cellular processes, including cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Methyl-1H-indazol-5-yl)methanamine. Factors such as temperature, pH, and the presence of other biological molecules could impact the compound’s stability and interaction with its targets. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen exposure could affect its stability.

Propiedades

IUPAC Name |

(1-methylindazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZCZGIDUYDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267413-27-4 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

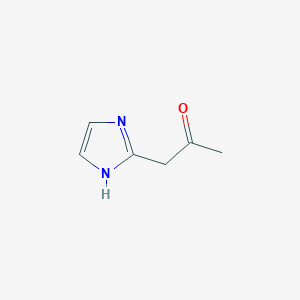

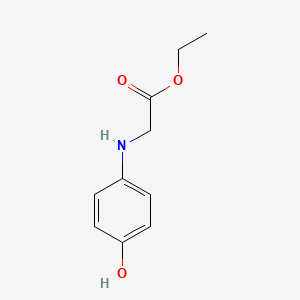

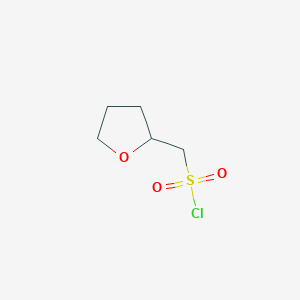

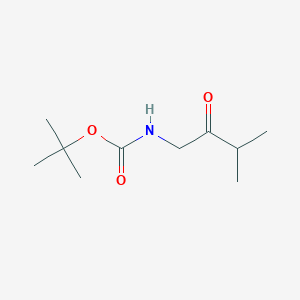

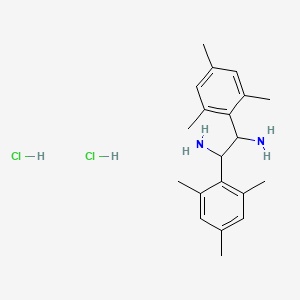

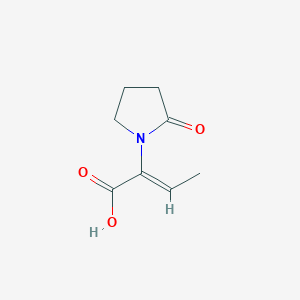

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1647050.png)